6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-dimethyl-4-oxo-6-phenyl-3,4-dihydro-2H-pyran-5-carboxylate
- N-Methylmorpholinium 1-Amino-2,4-dicyano-4-phenylcarbamoyl (ethoxycarbonyl)-1,3-butadiene-1-thiolates
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Uniqueness
6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N2O5 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C27H20N2O5/c1-2-16-12-13-22-19(14-16)20(30)15-23(33-22)26(31)29-24-18-10-6-7-11-21(18)34-25(24)27(32)28-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
YWFUDEIRSRYFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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